molecular formula C8H10FNO2 B12086113 4-Amino-3-(2-fluoroethoxy)phenol

4-Amino-3-(2-fluoroethoxy)phenol

Cat. No.: B12086113
M. Wt: 171.17 g/mol
InChI Key: DLCNGAIWYHRMFM-UHFFFAOYSA-N
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Description

4-Amino-3-(2-fluoroethoxy)phenol is an organic compound with the molecular formula C8H10FNO2 It is a phenolic compound that contains both an amino group and a fluoroethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-fluoroethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with 2-fluoroethanol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically require a high temperature and an inert atmosphere to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-fluoroethoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3-(2-fluoroethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-fluoroethoxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the amino group can form covalent bonds with nucleophilic sites. The fluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(2-chloroethoxy)phenol
  • 4-Amino-3-(2-methoxyethoxy)phenol
  • 4-Amino-3-(2-hydroxyethoxy)phenol

Uniqueness

4-Amino-3-(2-fluoroethoxy)phenol is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

4-amino-3-(2-fluoroethoxy)phenol

InChI

InChI=1S/C8H10FNO2/c9-3-4-12-8-5-6(11)1-2-7(8)10/h1-2,5,11H,3-4,10H2

InChI Key

DLCNGAIWYHRMFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)OCCF)N

Origin of Product

United States

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